Tolnaftate

Descripción

Propiedades

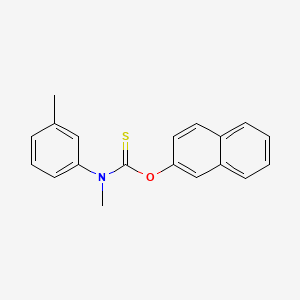

IUPAC Name |

O-naphthalen-2-yl N-methyl-N-(3-methylphenyl)carbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NOS/c1-14-6-5-9-17(12-14)20(2)19(22)21-18-11-10-15-7-3-4-8-16(15)13-18/h3-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSNMLFNXJSCDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C)C(=S)OC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NOS | |

| Record name | TOLNAFTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042477 | |

| Record name | Tolnaftate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or white powder. (NTP, 1992), Solid | |

| Record name | TOLNAFTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tolnaftate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | TOLNAFTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tolnaftate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00525 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2398-96-1 | |

| Record name | TOLNAFTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Naphthyl N-methyl-N-(3-tolyl)thiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2398-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolnaftate [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolnaftate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00525 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tolnaftate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tolnaftate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tolnaftate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tolnaftate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLNAFTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06KB629TKV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tolnaftate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

230.9 to 232.7 °F (NTP, 1992), 111 °C | |

| Record name | TOLNAFTATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21121 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tolnaftate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00525 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tolnaftate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

El tolnaftato se puede sintetizar mediante varios métodos. Una ruta sintética común implica la reacción de 2-naftol con isocianato de metilo y 3-metilfenil isotiocianato . La reacción generalmente ocurre bajo condiciones controladas con el uso de solventes como cloroformo o acetona . Los métodos de producción industrial a menudo involucran rutas sintéticas similares, pero a mayor escala, con condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

El tolnaftato experimenta varias reacciones químicas, que incluyen:

Reducción: Aunque menos frecuentes, también pueden ocurrir reacciones de reducción, alterando la estructura química del tolnaftato.

Sustitución: El tolnaftato puede experimentar reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación y varios nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Tolnaftate is a topical antifungal agent used to treat various fungal infections . It is a synthetic thiocarbamate that inhibits squalene epoxidase, an important enzyme in the biosynthetic pathway of ergosterol, a key component of the fungal membrane .

Spectrum of Activity

This compound is effective against a variety of fungal infections, including:

- Tinea pedis (athlete's foot)

- Tinea cruris (jock itch)

- Tinea corporis (ringworm)

- Tinea versicolor

- Otomycosis (fungal ear infection)

Effectiveness

- This compound has been shown to be effective in clearing or greatly improving lesions in 82.7% of patients with Tinea versicolor and Tinea corporis after three weeks of therapy .

- In a study of otomycosis treatments, clotrimazole cream was more effective than this compound, resulting in a 75% resolution compared to 45% with this compound after one week of treatment . The this compound treatment group also had higher recurrence rates and treatment failures .

Drug Delivery Systems

To improve the delivery and efficacy of this compound, researchers have explored different drug delivery systems:

- Liposomal Gel: A liposomal reservoir system containing this compound was developed for better-permeable, controlled, and localized delivery via the topical route . The liposomal gel formulation showed higher permeation and a faster cure rate than marketed formulations in studies using albino Wistar rats .

Otomycosis Treatment

In a study comparing clotrimazole and this compound for treating otomycosis, 48 patients were included, with 28 in the clotrimazole group and 20 in the this compound group . The study found that:

- Spring was the most common season for otomycosis .

- Aspergillus niger was the most frequently isolated organism .

- Clotrimazole resulted in 75% resolution compared to 45% with this compound after one week (p = 0.007) .

- The this compound treatment group demonstrated higher recurrence rates and treatment failures .

Microsporum Canis Infection

- A study reported on two siblings with tinea capitis and their mother with tinea corporis caused by Microsporum canis . The children were treated with oral itraconazole and topical naftifine-ketoconazole cream, while the mother was treated with oral terbinafine and topical naftifine-ketoconazole cream .

Otomycosis Study: Clinical Characteristics

| Clinical characteristics | Group 1 Clotrimazole (n = 28) | Group 2 this compound (n = 22) | p-value |

|---|---|---|---|

| Season when symptoms appeared (spring) | 10 (35.7%) | 11 (55%) | 0.397 |

| Average evolution time (days) | 82.89 | 96.15 | 0.318 |

| Affected side (right) | 13 (46.4%) | 10 (50%) | 0.316 |

| Pain | 18 (64.2%) | 11 (55%) | 0.517 |

| Hearing loss | 18 (64.2%) | 12 (60%) | 0.762 |

| Pruritus | 19 (67.8%) | 18 (90%) | 0.072 |

| Otorrhea | 5 (17.8%) | 3 (15%) | 0.793 |

| Tinnitus | 10 (35.7%) | 10 (50%) | 0.322 |

| Otic fullness | 22 (78.5%) | 13 (65%) | 0.297 |

Otomycosis Study: Direct Exam Microscopic Findings

| Direct exam microscopic findings | Total | Group 1 Clotrimazole | Group 2 this compound | p-value |

|---|---|---|---|---|

| Aspergillus | 20 (41.6%) | 15 (53.5%) | 5 (25%) | |

| Mycelium | 22 (45.8%) | 11 (39.2%) | 11 (55%) | |

| Alternaria | 1 (2.08%) | 1 (3.57%) | 0 | |

| Filaments | 1 (2.08%) | 1 (3.57%) | 0 | |

| Hyaline hypha spotted | 1 (2.08%) | 0 | 1 (5%) | |

| Microconidia | 1 (2.08%) | 0 | 1 (5%) | |

| Negative | 2 (4.16%) | 0 | 2 (10%) | |

| Total | 48 (100%) | 28 (100%) | 22 (100%) | 0.127 |

Otomycosis Study: Treatment Results

| Group 1 Clotrimazole (n = 28) | Group 2 this compound (n = 20) | p-value | |

|---|---|---|---|

| Resolution after 1st week of treatment | 21 (75%) | 9 (45%) | 0.007 |

| Additional patients with resolution after 2nd week of treatment | 5 (17.8%) | 7 (35%) | 0.009 |

| Recurrence | 2 (7.14%) | 4 (20%) | 0.117 |

| Change in treatment | 0 | 2 (10%) | 0.103 |

| Complications | 0 | 1 (5%) | 0.254 |

Mecanismo De Acción

El mecanismo de acción exacto del tolnaftato no se conoce por completo. se cree que inhibe la escualeno epoxidasa, una enzima crucial en la biosíntesis del ergosterol, un componente clave de la membrana celular fúngica . Al inhibir esta enzima, el tolnaftato interrumpe la membrana celular fúngica, lo que lleva a la muerte celular . Además, se ha informado que el tolnaftato distorsiona las hifas y atrofia el crecimiento micelial en organismos susceptibles .

Comparación Con Compuestos Similares

Clotrimazole

- Spectrum & Efficacy :

- In a randomized trial for external ear fungal infections (primarily Aspergillus), Clotrimazole showed a higher rate of Aspergillus detection (53.5% vs. 25% for Tolnaftate), though mycological cure rates were statistically comparable (p=0.127) .

- Topical Clotrimazole was less effective than this compound in reducing lesion scores in dermatophytoses, despite similar oral efficacy to griseofulvin .

- Mechanism: Unlike this compound, Clotrimazole is an imidazole derivative that inhibits lanosterol 14α-demethylase, another ergosterol biosynthesis enzyme .

Terbinafine

Haloprogin and Undecylenic Acid

Naftifine and SDHIs (Succinate Dehydrogenase Inhibitors)

- Naftifine : A naphthalene derivative with a similar structure to this compound, effective against dermatophytes but with additional anti-inflammatory properties .

- SDHIs (e.g., Fluxapyroxad, Bixafen) :

Pharmacokinetic and Formulation Comparisons

Skin Penetration

Analytical Methods

Resistance and Clinical Considerations

- Resistance Profiles :

- This compound remains effective against strains resistant to SDHIs (e.g., fluopyram) and azoles, likely due to its unique SQLE interaction .

- However, Candida albicans and Aspergillus fumigatus exhibit intrinsic resistance to this compound, necessitating alternative therapies like Terbinafine or azoles .

Data Tables

Table 1: Efficacy Comparison in Clinical Trials

Table 2: Pharmacokinetic Properties

| Property | This compound | Terbinafine | Clotrimazole |

|---|---|---|---|

| Molecular Weight | 307.41 | 291.44 | 344.22 |

| LogP (Lipophilicity) | 5.2 | 5.9 | 6.5 |

| Skin Penetration (µg/cm²) | 2.60 (epidermis) | 4.1 (epidermis) | 1.8 (epidermis) |

Actividad Biológica

Tolnaftate is a synthetic thiocarbamate antifungal agent widely used for the treatment of superficial fungal infections. Its primary mechanism of action involves the inhibition of squalene epoxidase, an enzyme crucial for ergosterol biosynthesis in fungi. This results in the accumulation of squalene and depletion of ergosterol, leading to compromised fungal cell membranes and ultimately cell death. This article delves into the biological activity of this compound, supported by various studies, case evaluations, and data tables.

This compound acts primarily by inhibiting squalene epoxidase, which is pivotal in the ergosterol biosynthetic pathway. Ergosterol is an essential component of fungal cell membranes, and its depletion affects membrane permeability and function. The following table summarizes the key aspects of this compound's mechanism:

| Aspect | Description |

|---|---|

| Target Enzyme | Squalene epoxidase |

| Effect on Fungi | Inhibition of ergosterol synthesis leading to cell death |

| Accumulation | Squalene in fungal cells |

| Fungal Species Affected | Effective against Trichophyton spp., Epidermophyton floccosum, and others |

Clinical Efficacy

This compound is commonly used to treat dermatological fungal infections such as tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm). However, its efficacy varies across different studies.

Case Studies and Clinical Trials

-

Comparison with Clotrimazole in Otomycosis

Treatment Group Resolution Rate (Week 1) Recurrence Rate Clotrimazole 75% 7.14% This compound 45% 20% -

Efficacy in Superficial Mycotic Infections

Fungal Species Efficacy Trichophyton rubrum Effective Epidermophyton floccosum Effective Microsporum canis Effective Candida albicans Not effective

Pharmacokinetics and Limitations

Despite its antifungal properties, this compound faces limitations due to its low water solubility (0.00054 mg/mL) and poor penetration through biological membranes . These factors restrict its clinical efficacy, particularly in ocular applications where enhanced delivery systems are needed.

Ocular Applications

Recent research has focused on improving this compound's ocular delivery through novel formulations such as polymeric pseudorotaxanes. These formulations aim to enhance its solubility and retention time in ocular tissues, potentially making it a viable treatment for fungal keratitis caused by species like Aspergillus niger .

Q & A

Q. How can researchers design robust in vitro and in vivo experiments to evaluate Tolnaftate’s antifungal efficacy?

Methodological Answer:

- Antifungal Susceptibility Testing : Use standardized protocols like the Clinical and Laboratory Standards Institute (CLSI) guidelines. For in vitro testing, employ Sabouraud’s liquid medium to culture dermatophytes (e.g., Trichophyton mentagrophytes) and measure minimum inhibitory concentrations (MICs) via tube-dilution methods. Fungicidal activity can be determined by subculturing aliquots from clear tubes onto fresh media .

- Animal Models : Use murine models of dermatophytosis. Apply this compound topically (1% concentration in cream/powder) and monitor clinical improvement (erythema, scaling) and mycological eradication via KOH preparation and culture .

Q. What analytical methods are validated for quantifying this compound in pharmaceutical formulations?

Methodological Answer:

- Reverse-Phase HPLC : A validated RP-HPLC method with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) can separate this compound from excipients. Use a mobile phase of acetonitrile:water (70:30) at 1.0 mL/min, with UV detection at 257 nm. System precision (% RSD <1.0) and linearity (R² >0.997) must be confirmed .

- X-Ray Powder Diffractometry : Quantify crystalline this compound in microspheres by comparing d-spacings (e.g., 5.5 Å and 4.2 Å peaks) against reference standards .

Advanced Research Questions

Q. How can contradictory clinical trial data on this compound’s efficacy be resolved?

Methodological Answer:

- Study Design Critique : In paired-comparison trials (e.g., this compound vs. placebo applied to contralateral feet), mycological cross-contamination may obscure results. Redesign trials with separate patient cohorts and stringent blinding to reduce bias .

- Meta-Analysis : Pool data from trials (e.g., Carter, 1972; Male, 1974) to calculate pooled odds ratios for clinical improvement. Adjust for confounders like baseline fungal load and adherence rates .

Q. What molecular mechanisms underlie this compound’s selective antifungal activity?

Methodological Answer:

- Enzyme Inhibition Assays : Test this compound’s inhibition of fungal squalene epoxidase using spectrophotometric assays with Candida albicans microsomes. Compare IC₅₀ values to terbinafine, a known inhibitor .

- Genomic Profiling : Perform RNA-seq on this compound-treated T. rubrum to identify downregulated ergosterol biosynthesis genes (e.g., ERG1, ERG11) .

Q. How can researchers address emerging this compound resistance in dermatophytes?

Methodological Answer:

- Resistance Induction : Serial passage T. mentagrophytes in sub-MIC this compound to select resistant strains. Confirm resistance via MIC shifts (e.g., from 0.008 µg/mL to >1 µg/mL) .

- Synergy Studies : Screen this compound with azoles (e.g., clotrimazole) using checkerboard assays. Calculate fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .

Q. What formulation challenges arise in developing sustained-release this compound delivery systems?

Methodological Answer:

- Microsphere Optimization : Prepare ethylcellulose microspheres via emulsion-solvent evaporation. Adjust polymer:drug ratios (e.g., 2:1 to 4:1) to modulate release kinetics. Validate using USP dissolution apparatus (pH 5.5 buffer, 32°C) .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products via HPLC-UV. Correlate with pharmacopeial purity thresholds (>98%) .

Data Analysis and Reproducibility

Q. How should researchers statistically analyze this compound’s prophylactic efficacy in clinical trials?

Methodological Answer:

- Kaplan-Meier Survival Analysis : Compare time-to-recurrence of tinea pedis between this compound and placebo groups. Log-rank tests can determine significance (p <0.05) .

- Intention-to-Treat (ITT) vs. Per-Protocol (PP) : Report both analyses to address attrition bias. For example, in Smith et al. (Ref. 13), ITT showed 91% improvement, while PP excluded non-adherent participants .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

- Synthetic Chemistry : Follow USP/EP monographs for purity criteria (e.g., residual solvents <0.1% via GC-MS). Characterize derivatives using NMR (¹H, ¹³C) and HRMS, referencing EP/JP standards .

- Batch Consistency : Use design-of-experiments (DoE) to optimize reaction conditions (e.g., temperature, catalyst loading). Validate with ANOVA for inter-batch variability (p >0.05) .

Tables

Q. Table 1. Key Pharmacokinetic Parameters of this compound Formulations

| Formulation | Cₘₐₓ (µg/cm²) | Tₘₐₓ (h) | AUC₀–₂₄ (µg·h/cm²) |

|---|---|---|---|

| 1% Cream | 12.3 ± 1.2 | 4.0 | 98.5 ± 8.7 |

| 1% Powder | 8.9 ± 0.9 | 2.5 | 65.2 ± 6.1 |

| Data derived from dermatopharmacokinetic studies . |

Q. Table 2. Comparative Efficacy of this compound in Clinical Trials

| Study | Improvement Rate (this compound) | Improvement Rate (Comparator) | p-value |

|---|---|---|---|

| Carter 1972 | 91% (n=22) | 61% (Haloprogin, n=18) | <0.05 |

| Male 1974 | 75% (n=40) | 78% (Clotrimazole, n=38) | 0.67 |

| Conflicting results highlight design variability (e.g., cohort size, blinding) . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.